Doramectin monosaccharide

Beschreibung

Eigenschaften

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H62O11/c1-24-11-10-14-30-23-49-40-36(44)27(4)19-33(43(30,40)47)41(46)51-32-20-31(16-15-25(2)38(24)52-35-21-34(48-6)37(45)28(5)50-35)53-42(22-32)18-17-26(3)39(54-42)29-12-8-7-9-13-29/h10-11,14-15,17-19,24,26,28-29,31-40,44-45,47H,7-9,12-13,16,20-23H2,1-6H3/b11-10-,25-15-,30-14?/t24-,26-,28-,31+,32-,33-,34-,35-,36+,37-,38-,39-,40+,42+,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDCQUOZPUMCSE-CPKBAYHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)O)OC)C)OC6(C4)C=CC(C(O6)C7CCCCC7)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C\C=C2CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(\[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O)OC)/C)O[C@]6(C4)C=C[C@@H]([C@H](O6)C7CCCCC7)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H62O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Doramectin Monosaccharide: A Technical Guide

An In-depth Examination of the Selective Acid Hydrolysis of Doramectin for the Preparation of its Constituent Monosaccharide

This technical guide provides a comprehensive overview of the synthesis of Doramectin monosaccharide from the parent macrolide, Doramectin. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the underlying chemical principles, a complete experimental protocol, and methods for analysis and characterization of the product.

Introduction

Doramectin is a potent endectocide belonging to the avermectin (B7782182) class of compounds, widely used in veterinary medicine. Its structure comprises a complex macrocyclic lactone aglycone appended to a disaccharide moiety. The terminal sugar of this disaccharide is an oleandrose (B1235672) unit. This compound, the aglycone with a single attached oleandrose sugar, is a key degradation product and a valuable molecule for further chemical derivatization and structure-activity relationship studies.[1][2] The synthesis of this compound is achieved through the selective acid-catalyzed hydrolysis of the terminal glycosidic bond of Doramectin.[1][2]

Reaction Principle and Pathway

The synthesis of this compound from Doramectin proceeds via a selective acid-catalyzed hydrolysis of the terminal glycosidic linkage. The glycosidic bond connecting the two oleandrose units is more susceptible to cleavage under mild acidic conditions compared to the bond linking the inner sugar to the aglycone. This selectivity allows for the isolation of the monosaccharide derivative.

The reaction mechanism involves the protonation of the glycosidic oxygen of the terminal sugar, followed by the departure of the monosaccharide aglycone as the leaving group. The resulting oxocarbenium ion intermediate is then quenched by water to yield the this compound.

References

An In-depth Technical Guide to Doramectin Monosaccharide: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin (B1670889) monosaccharide, a primary acid degradation product of the potent anthelmintic doramectin, presents a unique pharmacological profile. While devoid of the paralytic activity characteristic of its parent compound, it demonstrates significant inhibitory effects on nematode larval development.[1] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of doramectin monosaccharide. It details experimental protocols for its preparation and purification and explores its known biological activities and mechanism of action, offering valuable insights for researchers in parasitology and medicinal chemistry.

Chemical Structure and Identification

This compound is formed by the selective acid-catalyzed hydrolysis of the terminal oleandrose (B1235672) sugar moiety from the disaccharide chain of doramectin.[1][2] This structural modification results in a molecule with a distinct chemical identity and biological activity profile.

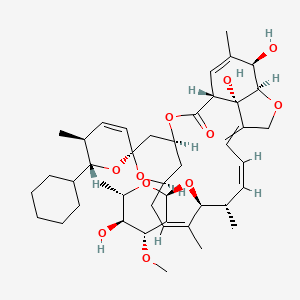

The chemical structure of this compound is provided below:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Formal Name | 25-cyclohexyl-4'-O-de(2,6-dideoxy-3-O-methyl-alpha-L-arabino-hexopyranosyl)-5-O-demethyl-25-de(1-methylpropyl)-avermectin A1a[3] |

| CAS Number | 165108-44-1[2] |

| Molecular Formula | C43H62O11[1][2] |

| Molecular Weight | 755.0 g/mol [1][3] |

| SMILES | C/C(--INVALID-LINK----INVALID-LINK----INVALID-LINK--O1">C@@H--INVALID-LINK--/C=C/C=C(CO2)/--INVALID-LINK--C(C)=C3">C@@(O)[C@]3([H])C4=O)=C\C[C@]5([H])C--INVALID-LINK--([H])C[C@]6(C=C--INVALID-LINK----INVALID-LINK--O6)O5[3] |

| InChI | InChI=1S/C43H62O11/c1-24-11-10-14-30-23-49-40-36(44)27(4)19-33(43(30,40)47)41(46)51-32-20-31(16-15-25(2)38(24)52-35-21-34(48-6)37(45)28(5)50-35)53-42(22-32)18-17-26(3)39(54-42)29-12-8-7-9-13-29/h10-11,14-15,17-19,24,26,28-29,31-40,44-45,47H,7-9,12-13,16,20-23H2,1-6H3/b11-10+,25-15+,30-14+/t24-,26-,28-,31+,32-,33-,34-,35-,36+,37-,38-,39-,40+,42+,43+/m0/s1[3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Solid | [3] |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | [1] |

| Storage Temperature | -20°C | [2] |

| Purity (typical) | >95% by HPLC | [1][4] |

Experimental Protocols

Preparation of this compound via Acid Hydrolysis

This compound is prepared by the controlled acid-catalyzed hydrolysis of doramectin. This process selectively cleaves the terminal oleandrose unit.

Caption: Acid Hydrolysis of Doramectin.

Protocol:

-

Dissolution: Dissolve doramectin in a suitable organic solvent (e.g., methanol).

-

Acidification: Add a mild acid to the solution. While specific conditions are not extensively published, a common approach for similar avermectins involves using a dilute solution of an acid like sulfuric acid or hydrochloric acid in an aqueous-organic solvent mixture.

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the desired degree of hydrolysis and minimize the formation of the aglycone byproduct.[6]

-

Neutralization: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product from the aqueous-organic mixture using an appropriate organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the organic extract over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of this compound is typically achieved using reversed-phase HPLC.

Caption: HPLC Purification Workflow.

Typical HPLC Conditions:

-

Column: A C18 or C8 reversed-phase column is commonly used for the separation of avermectins and their derivatives.[7]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is a typical mobile phase.[7] For mass spectrometry compatible methods, formic acid may be added.[8]

-

Detection: UV detection at approximately 245 nm is suitable for doramectin and its derivatives.[7]

-

Flow Rate and Temperature: These parameters should be optimized to achieve the best separation. A typical flow rate might be around 1 mL/min, with the column maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducibility.[7]

Protocol:

-

Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent.

-

Injection: Inject the sample onto the equilibrated HPLC system.

-

Elution: Elute the components using the optimized mobile phase.

-

Fraction Collection: Collect the fractions corresponding to the this compound peak based on the UV chromatogram.

-

Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified solid product.

Spectroscopic Data

Table 3: Expected Spectroscopic Features of this compound

| Technique | Expected Features |

| ¹H NMR | The spectrum will be complex, showing numerous signals in the aliphatic and olefinic regions. Key diagnostic signals will be the absence of the anomeric proton and other characteristic signals of the terminal oleandrose sugar when compared to the spectrum of doramectin. |

| ¹³C NMR | Similar to the ¹H NMR, the ¹³C NMR spectrum will lack the carbon signals associated with the terminal oleandrose moiety.[9] |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of C43H62O11 (m/z ~755). Fragmentation patterns would involve losses of water and cleavages within the macrocyclic lactone ring and the remaining sugar moiety.[10] |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for hydroxyl (O-H), carbonyl (C=O, lactone), and carbon-carbon double (C=C) bonds, as well as C-O stretching vibrations. |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of nematode larval development, yet it does not exhibit the paralytic activity seen with doramectin.[1] This suggests a different or modified mechanism of action compared to its parent compound.

The primary target of doramectin and other avermectins are glutamate-gated chloride channels (GluCls) and, to a lesser extent, GABA-gated chloride channels in nematodes and arthropods.[2][11] The binding of avermectins to these channels leads to an influx of chloride ions, hyperpolarization of the neuronal or muscle cell membrane, and subsequent flaccid paralysis of the parasite.[11]

The lack of paralytic activity in this compound implies that the terminal oleandrose sugar is crucial for the potent activation of these ion channels that leads to paralysis. However, the potent inhibition of larval development suggests that this compound may still interact with critical molecular targets in the parasite, possibly including the GluCls, but in a manner that does not cause immediate paralysis. It is plausible that it acts as a modulator of these channels or interacts with other targets involved in nematode development. One study on various avermectin (B7782182) analogs found no major potency advantage or disadvantage for a disaccharide over a monosaccharide at the C-13 position in a nematode larval development assay, suggesting the monosaccharide derivative retains significant biological activity.[12]

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. This compound | CAS 165108-44-1 | Cayman Chemical | Biomol.com [biomol.com]

- 4. lancetechltd.com [lancetechltd.com]

- 5. Doramectin | C50H74O14 | CID 9832750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Separation of Doramectin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. AOP-Wiki [aopwiki.org]

- 12. researchgate.net [researchgate.net]

The Evolving Landscape of Avermectins: A Pharmacological Profile of Doramectin and its Monosaccharide Derivative

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological properties of Doramectin, a potent macrocyclic lactone endectocide, and its principal degradation product, Doramectin monosaccharide. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of veterinary medicine, parasitology, and pharmacology. While comprehensive data exists for the parent compound, Doramectin, this guide also consolidates the currently limited understanding of its monosaccharide form, highlighting a significant knowledge gap in the field.

Introduction: The Avermectin (B7782182) Class and Doramectin's Place

Doramectin is a semi-synthetic derivative of the avermectin family, produced through the fermentation of a specific strain of Streptomyces avermitilis.[1] Like other avermectins, it exhibits a broad spectrum of activity against both nematodes (roundworms) and arthropods (insects, ticks, and mites), making it a cornerstone of parasite control in livestock. This compound is an acid degradation product formed by the selective hydrolysis of the terminal saccharide unit of Doramectin.[2][3] While often considered a metabolite, its distinct biological activities, though not fully characterized, warrant separate consideration.

Mechanism of Action: Targeting Invertebrate Nervous Systems

The primary mechanism of action for Doramectin, and avermectins in general, involves the potentiation of glutamate-gated and GABA-gated chloride channels in the nerve and muscle cells of invertebrates.[3][4] This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent flaccid paralysis of the parasite.[5]

In contrast, this compound is reported to be a potent inhibitor of nematode larval development but is devoid of the paralytic activity characteristic of the parent compound.[2] The precise molecular targets and mechanisms underlying this developmental inhibition remain to be elucidated.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Doramectin Monosaccharide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin, a potent macrocyclic lactone used in veterinary medicine, is a disaccharide glycoside. Its monosaccharide derivative is a key compound for structure-activity relationship studies, metabolite analysis, and as a standard for degradation studies. This document provides a detailed experimental protocol for the synthesis of Doramectin monosaccharide via controlled acid-catalyzed hydrolysis of Doramectin. The protocol includes procedures for the reaction, purification, and subsequent characterization of the final product.

Introduction

The avermectin (B7782182) family of compounds, including Doramectin, exerts its potent anthelmintic and insecticidal properties through interactions with glutamate-gated and GABA-gated chloride channels in invertebrates. The glycosidic moieties at the C13 position of the macrocyclic lactone core are crucial for the molecule's pharmacokinetic and pharmacodynamic properties. This compound, which lacks the terminal oleandrose (B1235672) unit, is the primary product of acid-catalyzed degradation.[1][2][3] The controlled synthesis of this monosaccharide is essential for obtaining a pure standard for analytical purposes, enabling detailed biological evaluations and serving as a building block for further chemical modifications. This protocol outlines a straightforward and reproducible method for its preparation from the commercially available Doramectin parent drug.

Quantitative Data Summary

The key compounds involved in this protocol are summarized in the table below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Doramectin | C₅₀H₇₄O₁₄ | 899.1 |

| This compound | C₄₃H₆₂O₁₁ | 755.0 |

| L-oleandrose | C₇H₁₄O₄ | 162.18 |

Experimental Workflow

The overall process for the synthesis, purification, and analysis of this compound is depicted below.

Caption: Workflow for this compound Synthesis.

Experimental Protocols

Synthesis of this compound via Acid Hydrolysis

This protocol describes the selective removal of the terminal oleandrose sugar from Doramectin. Under mildly acidic conditions, the glycosidic bond of the terminal sugar is preferentially cleaved.[4]

Materials:

-

Doramectin (starting material)

-

Methanol (B129727) (HPLC grade)

-

Hydrochloric acid (HCl), 0.05 M in methanol

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Temperature-controlled water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve Doramectin in methanol in a round-bottom flask to a concentration of 1-5 mg/mL.

-

Add an equal volume of 0.05 M HCl in methanol to the Doramectin solution.

-

Stir the reaction mixture at a controlled temperature (e.g., 40-50°C). Monitor the reaction progress by analytical HPLC every 30-60 minutes to maximize the yield of the monosaccharide while minimizing the formation of the aglycone.

-

Once the desired conversion is achieved (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Carefully add saturated NaHCO₃ solution to quench the reaction and neutralize the acid until the pH is ~7.

-

Transfer the mixture to a separatory funnel.

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate.

-

Collect the organic (top) layer. Repeat the extraction of the aqueous layer with ethyl acetate two more times.

-

Combine the organic extracts and wash with deionized water, followed by a brine wash.

-

Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude product from the hydrolysis reaction is a mixture of unreacted Doramectin, the desired this compound, and the Doramectin aglycone. Purification is achieved using preparative reverse-phase HPLC.[4]

Materials and Equipment:

-

Crude this compound product

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for MS compatibility)

-

Preparative HPLC system with a UV detector

-

Reverse-phase C18 column (preparative scale)

Procedure:

-

Dissolve the crude product in a minimal amount of the mobile phase (e.g., 70:30 acetonitrile:water).

-

Set up the preparative HPLC system. A suitable mobile phase is a gradient of acetonitrile and water.[5]

-

Column: C8 or C18, preparative scale (e.g., 250 x 21.2 mm, 5 µm)

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-dependent gradient from ~60% B to 90% B over 30-40 minutes may be effective.

-

Flow Rate: Appropriate for the column size (e.g., 15-20 mL/min).

-

Detection: UV at 245 nm.[5]

-

-

Inject the dissolved crude product onto the column.

-

Collect fractions corresponding to the different peaks observed on the chromatogram. The expected elution order is aglycone, monosaccharide, and then the parent Doramectin.

-

Analyze the collected fractions using analytical HPLC to confirm the purity of the fraction containing this compound.

-

Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a solid.

Characterization and Analysis

The identity and purity of the final product must be confirmed using standard analytical techniques.

A. Purity Assessment by Analytical HPLC

-

System: Analytical HPLC with UV detector.

-

Column: C8 or C18, analytical scale (e.g., HALO C8, 100 mm × 4.6 mm, 2.7 µm).[5]

-

Mobile Phase: Isocratic elution with acetonitrile-water (e.g., 70:30, v/v).[5]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.[5]

-

Detection: UV at 245 nm.[5]

-

Expected Result: A single major peak corresponding to this compound, with purity >95%.

B. Mass Verification by LC-MS

-

System: Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Analysis: The system will provide the mass-to-charge ratio (m/z) of the analyte.

-

Expected Result: A prominent ion corresponding to the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺. For this compound (C₄₃H₆₂O₁₁), the expected m/z for [M+H]⁺ is approximately 755.4.

C. Structural Elucidation by NMR

-

System: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

-

Experiments: ¹H NMR, ¹³C NMR, and 2D-NMR (COSY, HSQC, HMBC).

-

Expected Result: The ¹H and ¹³C NMR spectra should be consistent with the structure of this compound. The key difference compared to the Doramectin spectrum will be the absence of signals corresponding to the terminal oleandrose unit.[6][7]

Signaling Pathway Context

Doramectin and its analogs do not act on a classical signaling pathway but rather directly target ligand-gated ion channels in invertebrates. The diagram below illustrates the logical relationship of their mechanism of action.

Caption: Mechanism of Action for Avermectins.

References

- 1. A versatile extraction and purification method for ivermectin detection through HPLC and LC/MS in feed, water, feces, soil, and sewage [air.unipr.it]

- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. deepdyve.com [deepdyve.com]

- 7. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

Application Note: In Vitro Larval Development Assay Using Doramectin Monosaccharide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthelmintic resistance is a growing concern in both veterinary and human medicine, necessitating the development of novel parasite control strategies. The avermectin (B7782182) class of compounds, including doramectin (B1670889), has been a cornerstone of anti-parasitic treatment. Doramectin exerts its effect by potentiating glutamate-gated and GABA-gated chloride channels in nematodes, leading to paralysis and death.[1][2] Doramectin monosaccharide is an acid degradation product of doramectin, formed by the hydrolysis of the terminal saccharide unit.[1][3][4] Intriguingly, while the parent compound's primary mode of action is paralysis, this compound is a potent inhibitor of nematode larval development but is devoid of paralytic activity.[4] This unique characteristic makes it a valuable tool for studying the specific mechanisms of larval development and for screening new anthelmintic candidates that may act on non-traditional targets.

This application note provides a detailed protocol for an in vitro larval development assay (LDA) to evaluate the efficacy of this compound against parasitic nematodes, using Haemonchus contortus as a model organism.

Principle of the Assay

The in vitro larval development assay is a widely used method to assess the efficacy of anthelmintic compounds on the early developmental stages of nematodes.[5][6] The assay involves the incubation of nematode eggs in the presence of varying concentrations of a test compound. The effect of the compound is determined by quantifying the inhibition of larval development, typically from the egg to the third-stage larva (L3). This assay provides a quantitative measure of a compound's inhibitory concentration (e.g., IC50).

Materials and Reagents

-

This compound (soluble in ethanol, methanol, DMF, or DMSO)[4]

-

Haemonchus contortus eggs (freshly recovered from fecal samples of infected sheep)

-

96-well microtiter plates

-

Culture medium (e.g., RPMI-1640)

-

Nutrient broth (e.g., Luria-Bertani broth)

-

Antibiotic/antimycotic solution (e.g., penicillin-streptomycin, amphotericin B)

-

Sodium chloride (NaCl) solution (saturated and physiological)

-

Sodium hypochlorite (B82951) (NaOCl) solution

-

Lugol's iodine solution

-

Inverted microscope

-

Incubator (27°C, ≥80% relative humidity)

-

Centrifuge

-

Pipettes and sterile tips

Experimental Protocols

Preparation of Haemonchus contortus Eggs

-

Collect fresh fecal samples from sheep infected with H. contortus.

-

Suspend the feces in water and filter through a series of sieves to remove large debris.

-

Collect the eggs on a fine sieve (e.g., 25 µm).

-

Further purify the eggs using a saturated NaCl flotation method.

-

Wash the collected eggs extensively with physiological saline to remove the salt solution.

-

Quantify the number of eggs per unit volume under a microscope.

Preparation of Test Compound

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations for the assay. It is recommended to use a concentration range that will encompass the expected IC50 value.

In Vitro Larval Development Assay

-

Dispense approximately 50-100 H. contortus eggs in 50 µL of culture medium into each well of a 96-well microtiter plate.

-

Add 50 µL of the various dilutions of this compound to the respective wells.

-

Include positive control wells (a known anthelmintic that inhibits larval development) and negative control wells (culture medium with the same concentration of solvent used for the test compound).

-

Seal the plates to prevent evaporation and incubate at 27°C with ≥80% relative humidity for 6-7 days.[5] This incubation period allows for the development of eggs to the L3 stage in the control wells.

-

After the incubation period, add a drop of Lugol's iodine solution to each well to stop further development and facilitate visualization.

-

Under an inverted microscope, count the number of eggs, first-stage larvae (L1), second-stage larvae (L2), and third-stage larvae (L3) in each well.

Data Analysis and Presentation

The percentage of inhibition of larval development is calculated for each concentration of this compound using the following formula:

% Inhibition = 100 - [(Number of L3 in test well / Number of L3 in control well) x 100]

The results can be used to generate a dose-response curve and to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of larval development to the L3 stage.

Representative Data

The following table summarizes hypothetical results of an in vitro larval development assay with this compound against H. contortus.

| This compound Concentration (µM) | Mean % Larval Development to L3 (± SD) | % Inhibition |

| 0 (Control) | 95 ± 4 | 0 |

| 0.01 | 88 ± 5 | 7.4 |

| 0.1 | 65 ± 6 | 31.6 |

| 1 | 48 ± 5 | 49.5 |

| 10 | 12 ± 3 | 87.4 |

| 100 | 2 ± 1 | 97.9 |

Table 1: Inhibitory effect of this compound on the in vitro development of Haemonchus contortus larvae.

Visualizations

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Modes of action of anthelmintic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Primary pH degradation products of doramectin | Microbial Screening Technologies [microbialscreening.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]

- 6. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]

Application Note: HPLC Method for the Quantification of Doramectin Monosaccharide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin (B1670889) is a broad-spectrum macrocyclic lactone antiparasitic agent widely used in veterinary medicine.[1][2][3] The doramectin monosaccharide is a key degradation product formed by the selective hydrolysis of the terminal saccharide unit of the parent molecule.[4] Monitoring the formation of this monosaccharide is critical for understanding the stability of doramectin formulations and for quality control during drug development and manufacturing. This application note provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

Principle

This method utilizes reversed-phase HPLC with UV detection to separate doramectin from its monosaccharide derivative and other related substances. The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. Quantification is performed by comparing the peak area of the this compound to that of a reference standard.

Experimental Protocols

Reagents and Materials

-

Doramectin Reference Standard

-

This compound Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

Perchloric acid (analytical grade, optional for mobile phase modification)[2]

-

Formic acid (analytical grade, optional for mobile phase modification)

-

0.45 µm syringe filters

Instrumentation

-

HPLC system equipped with a pump, autosampler, column oven, and UV detector.

-

Data acquisition and processing software.

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation and quantification of this compound.

| Parameter | Condition |

| Column | HALO C8 (100 mm × 4.6 mm, 2.7 µm) or equivalent C18 column[1][2] |

| Mobile Phase | Acetonitrile and Water (70:30, v/v)[1][5] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C[1][5] |

| Detection | UV at 245 nm[1][5] |

| Injection Volume | 10 µL[5] |

| Run Time | 15 minutes |

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in methanol to obtain a final concentration of 1000 µg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

-

For Drug Substance: Accurately weigh and dissolve the doramectin drug substance in methanol to obtain a target concentration of approximately 0.4 mg/mL.[5][6]

-

For Formulations: Dilute the formulation with methanol to achieve a final concentration within the calibration range of the assay.

-

Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove any particulate matter.

Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines.[1][2] Key validation parameters are summarized below.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the HPLC method for the quantification of this compound.

Table 1: System Suitability

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| % RSD of Peak Areas | ≤ 2.0% (for n=6) |

Table 2: Linearity

| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |

| This compound | 0.1 - 50 | ≥ 0.999 |

Table 3: Accuracy

| Spiked Level | Mean Recovery (%) |

| Low | 98.0 - 102.0 |

| Medium | 98.0 - 102.0 |

| High | 98.0 - 102.0 |

Table 4: Precision

| Level | Repeatability (%RSD) | Intermediate Precision (%RSD) |

| Low | ≤ 5.0 | ≤ 8.0 |

| Medium | ≤ 2.0 | ≤ 5.0 |

| High | ≤ 2.0 | ≤ 5.0 |

Table 5: Limits of Detection and Quantification

| Parameter | Value (µg/mL) |

| LOD | 0.03 |

| LOQ | 0.1[1][5][6] |

Visualizations

Caption: Experimental workflow for HPLC quantification.

References

- 1. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Doramectin - Wikipedia [en.wikipedia.org]

- 4. bioaustralis.com [bioaustralis.com]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

Application Note: Mass Spectrometry Analysis of Doramectin and its Monosaccharide Degradant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin (B1670889) is a broad-spectrum macrocyclic lactone antiparasitic agent widely used in veterinary medicine.[1] It is a semi-synthetic derivative of ivermectin and is effective against a variety of internal and external parasites in cattle, sheep, and swine. The structure of doramectin includes a disaccharide moiety attached to the macrocyclic lactone core. Under acidic conditions, the terminal oleandrose (B1235672) sugar can be hydrolyzed, resulting in the formation of Doramectin monosaccharide.[2][3][4][5] This degradation product is of interest in stability studies, metabolism research, and for ensuring the quality and safety of doramectin formulations.

This application note provides a detailed protocol for the quantitative analysis of both Doramectin and its primary degradation product, this compound, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are designed to be robust and sensitive for applications in drug development, quality control, and pharmacokinetic studies.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is recommended for the cleanup and concentration of Doramectin and this compound from biological matrices.

-

Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

-

Loading: Mix 1 mL of the sample (e.g., plasma, tissue homogenate) with 1 mL of 1% formic acid in water. Load the mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

-

Elution: Elute the analytes with 5 mL of acetonitrile.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient Elution:

| Time (min) | %B |

|---|---|

| 0.0 | 50 |

| 1.0 | 50 |

| 8.0 | 95 |

| 10.0 | 95 |

| 10.1 | 50 |

| 12.0 | 50 |

Mass Spectrometry (MS)

Ionization Mode: Positive Electrospray Ionization (ESI+). Ion Source Temperature: 150°C. Desolvation Temperature: 450°C. Capillary Voltage: 3.5 kV. Cone Voltage: 30 V. Collision Gas: Argon.

Data Presentation

Quantitative analysis is performed using Multiple Reaction Monitoring (MRM). The following table summarizes the optimized MRM transitions for Doramectin and the proposed transitions for this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |

| Doramectin | 921.7 [M+Na]+ | 777.4 | 0.1 | 25 |

| 921.7 [M+Na]+ | 593.8 | 0.1 | 35 | |

| This compound | 777.5 [M+Na]+ | 593.8 | 0.1 | 20 |

| 777.5 [M+Na]+ | 331.4 | 0.1 | 40 |

Note: The precursor ion for Doramectin is commonly the sodium adduct [M+Na]+.[2] The MRM transitions for this compound are proposed based on its structure and fragmentation patterns of similar avermectins.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the analysis of Doramectin and its monosaccharide.

Proposed Fragmentation of this compound

Caption: Proposed fragmentation pathway for this compound in ESI+ mode.

Discussion

The presented LC-MS/MS method provides a sensitive and selective approach for the simultaneous quantification of Doramectin and its monosaccharide degradation product. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and improving the reliability of the analysis.

The fragmentation of Doramectin in positive ion mode typically involves the cleavage of the glycosidic bonds. For this compound, the primary fragmentation is the expected loss of the remaining sugar moiety, leading to a product ion corresponding to the aglycone. The proposed MRM transitions for this compound are based on this fragmentation pattern, which is consistent with studies on related avermectin (B7782182) compounds.[6] Further fragmentation of the aglycone can provide a secondary, confirmatory transition.

Conclusion

This application note details a comprehensive LC-MS/MS protocol for the analysis of Doramectin and its monosaccharide. The provided methodologies and data will be valuable for researchers and professionals in the fields of drug development, quality control, and veterinary medicine. The use of the described techniques will allow for accurate and reliable monitoring of Doramectin and its degradation products in various matrices.

References

- 1. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS 165108-44-1 | Cayman Chemical | Biomol.com [biomol.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tandfonline.com [tandfonline.com]

Application Note: Sample Preparation for Doramectin Analysis in Tissues

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doramectin (B1670889), a member of the avermectin (B7782182) family of macrocyclic lactones, is a potent endectocide used in veterinary medicine to treat and control internal and external parasites in animals such as cattle, sheep, and pigs.[1][2][3] Regulatory agencies worldwide have established maximum residue limits (MRLs) for doramectin in edible tissues to ensure food safety. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of doramectin residues in animal-derived food products. This application note provides a detailed overview of the sample preparation methodologies for the analysis of doramectin in various tissue types, focusing on extraction and purification techniques prior to chromatographic analysis. The methods described are applicable for the determination of the parent doramectin molecule, which contains a disaccharide moiety.

Experimental Workflow

The general workflow for the analysis of doramectin in tissues involves sample homogenization, extraction of the analyte from the tissue matrix, cleanup of the extract to remove interfering substances, and finally, analysis by a suitable chromatographic technique.

References

- 1. nucleus.iaea.org [nucleus.iaea.org]

- 2. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jfda-online.com [jfda-online.com]

Application Notes and Protocols for the Use of Doramectin Monosaccharide as a Reference Standard in Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin (B1670889) is a broad-spectrum macrocyclic lactone antiparasitic agent widely used in veterinary medicine.[1] The stability of doramectin is a critical quality attribute, as degradation can lead to a loss of potency and the formation of related substances. Doramectin monosaccharide is a primary acid degradation product of doramectin, formed by the selective hydrolysis of the terminal saccharide unit.[2] Monitoring the formation of this compound is crucial for the quality control of doramectin drug substances and products.

These application notes provide a detailed protocol for the use of this compound as a reference standard in high-performance liquid chromatography (HPLC) for the quantification of this impurity in doramectin samples. The described method is adapted from a validated stability-indicating HPLC method for doramectin and its related substances.[1][3]

Chromatographic Method

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is employed for the separation and quantification of doramectin and this compound.

Instrumentation and Materials

-

High-Performance Liquid Chromatography (HPLC) System: Equipped with a pump, autosampler, column oven, and a UV detector.

-

Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

-

Analytical Column: HALO C8 (100 mm × 4.6 mm i.d., 2.7 µm particle size) or equivalent.[1][3]

-

Reference Standards: Doramectin and this compound (purity >95%).

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC grade).

-

Volumetric flasks, pipettes, and autosampler vials.

Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis of doramectin and this compound.

| Parameter | Condition |

| Mobile Phase | Acetonitrile:Water (70:30, v/v)[1][3] |

| Column | HALO C8, 100 mm × 4.6 mm, 2.7 µm[1][3] |

| Column Temperature | 40 °C[1][3] |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 245 nm[1][3] |

| Injection Volume | 10 µL[3] |

| Run Time | Approximately 10 minutes[1][3] |

Experimental Protocols

Preparation of Standard Solutions

a. This compound Stock Standard Solution (S1):

-

Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with methanol.

-

This solution has a nominal concentration of 100 µg/mL.

b. Doramectin Stock Standard Solution (S2):

-

Accurately weigh approximately 10 mg of Doramectin reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with methanol.

-

This solution has a nominal concentration of 100 µg/mL.

c. Working Standard Solution (WS):

-

Prepare a working standard solution containing this compound at the desired concentration level for quantification (e.g., 1 µg/mL).

-

This can be prepared by diluting the Stock Standard Solution (S1) with the mobile phase.

d. System Suitability Solution (SSS):

-

Prepare a solution containing both Doramectin (e.g., 100 µg/mL) and this compound (e.g., 1 µg/mL) by diluting the respective stock solutions with the mobile phase.

-

This solution is used to verify the resolution and performance of the chromatographic system.

Preparation of Sample Solutions

a. Doramectin Drug Substance:

-

Accurately weigh approximately 25 mg of the Doramectin drug substance into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with methanol. This gives a nominal concentration of 0.5 mg/mL.

b. Forced Degradation Samples (for method validation and stability studies):

-

Acid Degradation: To a solution of doramectin in methanol, add a small volume of hydrochloric acid and heat. Neutralize the solution before dilution and injection.

-

Base Degradation: To a solution of doramectin in methanol, add a small volume of sodium hydroxide (B78521) and heat. Neutralize the solution before dilution and injection.

-

Oxidative Degradation: Treat a solution of doramectin with hydrogen peroxide.

-

Thermal Degradation: Expose solid doramectin or a solution of doramectin to elevated temperatures.

-

Photolytic Degradation: Expose a solution of doramectin to UV light.

Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.

-

Inject the System Suitability Solution (SSS) to verify system performance criteria (e.g., resolution between doramectin and this compound, tailing factor, and theoretical plates).

-

Inject the Working Standard Solution (WS) multiple times (e.g., n=5) to check for repeatability of the peak areas.

-

Inject the prepared sample solutions.

Data Presentation

The following tables summarize typical data that would be generated during method validation for the quantification of this compound.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Resolution (Doramectin and this compound) | > 2.0 |

| Tailing Factor (this compound) | < 2.0 |

| Theoretical Plates (this compound) | > 2000 |

| %RSD of Peak Areas (n=5) | < 2.0% |

Table 2: Method Validation Parameters for this compound Quantification

| Parameter | Typical Results |

| Linearity (Concentration Range) | 0.1 - 5 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.03 µg/mL |

| Limit of Quantification (LOQ) | ~0.1 µg/mL[1] |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (%RSD) | < 2.0% |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound in a Doramectin sample.

Caption: Workflow for the quantification of this compound.

Logical Relationship: Doramectin Degradation

This diagram illustrates the chemical relationship between doramectin and its monosaccharide degradation product.

Caption: Doramectin degradation to its monosaccharide.

References

- 1. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioaustralis.com [bioaustralis.com]

- 3. academic.oup.com [academic.oup.com]

In Vitro Toxicity Assessment of Doramectin on Bovine Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin, a broad-spectrum antiparasitic agent, is widely used in veterinary medicine. Understanding its potential cytotoxic and genotoxic effects on bovine cells is crucial for evaluating its safety profile. These application notes provide a detailed overview of the in vitro toxicity assessment of Doramectin on bovine cells, summarizing key quantitative data and offering comprehensive experimental protocols for relevant assays. The information is compiled from published research to guide researchers in designing and executing similar toxicological studies.

Data Presentation: Summary of Quantitative Toxicological Data

The following tables summarize the reported cytotoxic and genotoxic effects of Doramectin on various bovine cell types.

Table 1: Cytotoxicity of Doramectin on Bovine Peripheral Lymphocytes

| Concentration (ng/mL) | Cell Viability (%) | Assay | Reference |

| 20 | Statistically Significant Decrease | MTT | [1][2] |

| 40 | Statistically Significant Decrease | MTT | [1][2] |

| 60 | Statistically Significant Decrease | MTT | [1][2] |

Table 2: Genotoxicity of Doramectin on Bovine Peripheral Lymphocytes

| Concentration (ng/mL) | Endpoint | Observation | Assay | Reference |

| 20 | DNA Damage | Statistically Significant Increase | Comet Assay (SCGE) | [1][2] |

| 40 | DNA Damage | Statistically Significant Increase | Comet Assay (SCGE) | [1][2] |

| 60 | DNA Damage | Statistically Significant Increase | Comet Assay (SCGE) | [1][2] |

| 20 | Micronuclei (MNi) Frequency | Statistically Significant Increase | CBMN Cyt Assay | [1][2] |

| 40 | Micronuclei (MNi) Frequency | Statistically Significant Increase | CBMN Cyt Assay | [1][2] |

| 60 | Micronuclei (MNi) Frequency | Statistically Significant Increase | CBMN Cyt Assay | [1][2] |

| 40 | Nucleoplasmic Bridges (NPBs) | Statistically Significant Increase | CBMN Cyt Assay | [1][2] |

Table 3: Genotoxicity of Doramectin on Bovine Cumulus Cells

| Concentration (µg/mL) | Endpoint | Observation | Assay | Reference |

| 20 | Micronucleus Formation | Statistically Significant Increase | Not Specified | [1][2] |

| 40 | Micronucleus Formation | Statistically Significant Increase | Not Specified | [1][2] |

Note: The original research did not find significant cytotoxic effects or DNA damage via the comet assay in bovine cumulus cells at the tested concentrations.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Bovine peripheral lymphocytes or other target bovine cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

Doramectin stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed bovine cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.

-

Treatment: After 24 hours of incubation (37°C, 5% CO2), treat the cells with various concentrations of Doramectin (e.g., 20, 40, 60 ng/mL) for a specified exposure time (e.g., 24 hours). Include untreated control wells.

-

MTT Addition: Following treatment, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the untreated control.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis - SCGE)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Materials:

-

Treated and control bovine cells

-

Low melting point agarose (B213101) (LMPA)

-

Normal melting point agarose (NMPA)

-

Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Electrophoresis buffer (1 mM Na2EDTA, 300 mM NaOH, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., ethidium (B1194527) bromide or SYBR Green)

-

Microscope slides

-

Fluorescence microscope with appropriate filters

Protocol:

-

Slide Preparation: Coat microscope slides with a layer of NMPA and allow to dry.

-

Cell Embedding: Mix a suspension of approximately 1 x 10^4 cells with LMPA and layer onto the pre-coated slides.

-

Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoids.

-

DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.

-

Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) and specific amperage (e.g., 300 mA) for 20-30 minutes.

-

Neutralization: Neutralize the slides by washing them with neutralization buffer.

-

Staining: Stain the DNA with a suitable fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.

Genotoxicity Assessment: Cytokinesis-Block Micronucleus (CBMN) Cytome Assay

The CBMN assay is a comprehensive method to assess chromosome damage.

Materials:

-

Treated and control bovine cells (typically lymphocytes)

-

Cytochalasin B

-

Hypotonic solution (e.g., 0.075 M KCl)

-

Fixative (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., Giemsa)

-

Microscope slides

Protocol:

-

Cell Culture and Treatment: Culture bovine lymphocytes and treat with Doramectin as described for the MTT assay.

-

Cytochalasin B Addition: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Hypotonic Treatment: Resuspend the cell pellet in a hypotonic solution to swell the cells.

-

Fixation: Fix the cells with a freshly prepared fixative.

-

Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

-

Staining: Stain the slides with Giemsa or another suitable stain.

-

Scoring: Score the frequency of micronuclei, nucleoplasmic bridges, and nuclear buds in binucleated cells under a light microscope.

Visualizations

Experimental Workflow for In Vitro Toxicity Testing

Caption: Workflow for assessing Doramectin toxicity in bovine cells.

Potential Signaling Pathway for Doramectin-Induced Apoptosis

While specific signaling pathways for Doramectin in bovine cells are not well-documented, studies in other cell types suggest the induction of apoptosis.[3][4][5][6] The following diagram illustrates a generalized intrinsic apoptosis pathway that may be activated by Doramectin.

Caption: Generalized intrinsic apoptosis pathway potentially induced by Doramectin.

References

- 1. Doramectin induced cytotoxic and genotoxic effects on bovine peripheral lymphocytes and cumulus cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Doramectin Induces Apoptosis in B16 Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Application Note: High-Performance Liquid Chromatography for the Separation of Doramectin and its Monosaccharide Degradant

Abstract

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of the broad-spectrum antiparasitic drug Doramectin (B1670889) and its primary acid degradation product, Doramectin monosaccharide. Doramectin, a member of the avermectin (B7782182) family, can undergo hydrolysis under acidic conditions, leading to the cleavage of the terminal oleandrose (B1235672) sugar, resulting in the formation of its monosaccharide derivative.[1][2] This method is crucial for stability studies, quality control, and impurity profiling in drug development and manufacturing. The protocol provided is suitable for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction

Doramectin is a macrocyclic lactone widely used in veterinary medicine for its potent anthelmintic and insecticidal properties.[3][4] The stability of the doramectin molecule is a critical quality attribute, as degradation can impact its efficacy and safety. A primary degradation pathway involves the acid-catalyzed hydrolysis of the glycosidic bond, which sequentially removes the two sugar moieties. The first product of this degradation is this compound.[2]

Monitoring this degradation is essential for ensuring the quality and shelf-life of Doramectin drug substances and products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying closely related compounds.[5] This document presents a validated HPLC method that provides excellent resolution between Doramectin and its monosaccharide, enabling accurate quantification for stability and quality assessment.

Experimental Protocols

Materials and Reagents

-

Doramectin Reference Standard (Purity > 98%)

-

This compound Reference Standard (Purity > 95%)

-

Acetonitrile (HPLC Grade)

-

Methanol (B129727) (HPLC Grade)[3][4]

-

Deionized Water (18.2 MΩ·cm)

-

Phosphoric Acid (85%, Analytical Grade)[6]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is sufficient for this analysis. The following conditions have been optimized for the separation.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | HALO C8 (100 mm × 4.6 mm, 2.7 µm) or equivalent C18 column[3][4] |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid[3][6] |

| Flow Rate | 1.0 mL/min[4] |

| Column Temperature | 40 °C[3] |

| Detection Wavelength | 245 nm[3][4] |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Standard and Sample Preparation

Standard Solution Preparation:

-

Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of Doramectin and this compound reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.[3]

-

Working Standard Solution (100 µg/mL): Pipette 1 mL of each stock solution into a single 10 mL volumetric flask and dilute to volume with the mobile phase. This solution contains both Doramectin and its monosaccharide at a concentration of 100 µg/mL.

Sample Preparation (Forced Degradation):

-

Accurately weigh 10 mg of Doramectin into a 10 mL volumetric flask.

-

Add 5 mL of methanol and sonicate to dissolve.

-

Add 1 mL of 0.1 M Hydrochloric Acid.

-

Heat the solution at 60°C for 2 hours to induce degradation.

-

Cool the solution to room temperature and neutralize with 1 mL of 0.1 M Sodium Hydroxide.

-

Dilute to the mark with methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Results and Discussion

The described HPLC method successfully separates Doramectin from its monosaccharide degradation product with high resolution. The use of a C8 column provides a good balance of hydrophobicity for retaining the large macrocyclic lactone structure while allowing for a reasonable run time.[3] The acidic mobile phase ensures sharp peak shapes.

System Suitability: The performance of the chromatographic system should be verified before sample analysis. A typical system suitability test for this method would include the following parameters:

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (T) | T ≤ 2.0 | ~1.1 |

| Resolution (Rs) | Rs ≥ 2.0 | > 3.0 |

| Theoretical Plates (N) | N ≥ 2000 | > 5000 |

Retention Times: Under the specified conditions, the expected retention times are as follows:

| Compound | Retention Time (min) |

| This compound | ~4.5 |

| Doramectin | ~7.0 |

The earlier elution of the monosaccharide is expected due to its increased polarity from the loss of one of the hydrophobic sugar moieties.

Visualizations

Caption: Workflow for the HPLC analysis of Doramectin and its monosaccharide.

Caption: Degradation pathway of Doramectin under acidic conditions.

Conclusion

The HPLC method presented in this application note is demonstrated to be specific, robust, and suitable for the routine separation and quantification of Doramectin and its monosaccharide degradation product. This protocol can be readily implemented in quality control laboratories for monitoring the stability of Doramectin in bulk drug substance and finished pharmaceutical products. The clear separation and well-defined peaks allow for accurate assessment of purity and degradation, ensuring the quality and safety of this important veterinary medicine.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. researchgate.net [researchgate.net]

- 3. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Isolation, identification, and characterization of potential impurities of doramectin and evaluation of their insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Separation of Doramectin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Troubleshooting & Optimization

Troubleshooting low yield in Doramectin monosaccharide synthesis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Doramectin (B1670889) monosaccharide.

Troubleshooting Guide

This guide addresses common issues encountered during the acidic hydrolysis of Doramectin to its monosaccharide derivative.

Q1: Why is my Doramectin monosaccharide yield unexpectedly low?

Low yield in this synthesis is primarily attributed to over-hydrolysis of the desired monosaccharide product to the corresponding aglycone. Under mildly acidic conditions, doramectin undergoes a sequential deglycosylation, first yielding the monosaccharide, which can then be further hydrolyzed to the aglycone[1]. Careful control of reaction parameters is crucial to maximize the yield of the monosaccharide.

Q2: How can I minimize the formation of the Doramectin aglycone by-product?

Minimizing the formation of the aglycone by-product is the most critical factor in achieving a high yield of the monosaccharide. The key is to stop the reaction once the formation of the monosaccharide is maximized and before significant conversion to the aglycone occurs. This can be achieved by:

-

Reaction Monitoring: Frequent monitoring of the reaction progress using methods like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential.

-

Optimizing Reaction Time: The reaction should be quenched as soon as the starting material (Doramectin) is consumed and before the concentration of the aglycone begins to increase significantly.

-

Controlling Temperature: Lowering the reaction temperature can help to slow down the rate of the second hydrolysis step (monosaccharide to aglycone) more than the first, allowing for a larger process window to stop the reaction at the desired point.

-

Acid Concentration: Using the minimum effective concentration of the acid catalyst can help to control the reaction rate and prevent rapid over-hydrolysis.

Q3: What are the optimal reaction conditions for the synthesis?

The optimal conditions can vary depending on the specific acid and solvent system used. However, general guidelines can be derived from related syntheses. The deglycosylation of doramectin is typically performed in an organic solvent or a mixture of an organic solvent and water, using a strong acid catalyst.

| Parameter | Condition 1 | Condition 2 |

| Acid Catalyst | p-Toluenesulfonic acid (p-TSA) | Sulfuric Acid (H₂SO₄) |

| Solvent | Ethanol (B145695) | Acetonitrile (B52724)/Water |

| Temperature | Ambient to 80°C | Ambient Temperature |

| Reaction Time | 1-8 hours (monitoring is key) | 1-8 hours (monitoring is key) |

Q4: How can I be sure that the quality of my starting Doramectin is not the issue?

The purity of the starting Doramectin is crucial for a successful reaction. Impurities in the Doramectin bulk drug can interfere with the reaction or complicate the purification of the product. It is advisable to:

-

Verify Purity: Use a validated analytical method, such as HPLC, to confirm the purity of the Doramectin starting material.

-

Source from a Reputable Supplier: Obtain Doramectin from a reliable source with a certificate of analysis.

Q5: My reaction seems to have stalled. What could be the cause?

If the reaction is not proceeding, consider the following:

-

Insufficient Acid Catalyst: The amount of acid may be too low to effectively catalyze the hydrolysis.

-

Low Temperature: If running the reaction at a reduced temperature to control over-hydrolysis, it may be too low for the reaction to proceed at a reasonable rate.

-

Poor Solubility: Ensure that the Doramectin is adequately dissolved in the chosen solvent system.

Key Experimental Protocols

Protocol 1: Synthesis of this compound (Representative Method)

This protocol is a general guideline and may require optimization.

-

Reaction Setup:

-

Dissolve Doramectin (1 equivalent) in a suitable solvent (e.g., ethanol or a mixture of acetonitrile and water).

-

Under an inert atmosphere (e.g., nitrogen or argon), add the acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid) in a catalytic amount.

-

-

Reaction Execution:

-

Stir the reaction mixture at the desired temperature (e.g., room temperature or heated).

-

Monitor the reaction progress every 30-60 minutes using TLC or HPLC.

-

-

Work-up:

-

Once the reaction has reached the optimal point (maximum monosaccharide, minimal aglycone), cool the mixture to room temperature.

-

Quench the reaction by adding a mild base (e.g., a saturated solution of sodium bicarbonate) until the pH is neutral.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate or acetone). The exact ratio should be optimized to achieve good separation.

-

Visualization: UV light (254 nm) and/or staining with a suitable reagent (e.g., potassium permanganate (B83412) stain).

-

Expected Results: The product (this compound) should have a higher Rf value than the starting material (Doramectin), and the by-product (Doramectin aglycone) should have an even higher Rf value.

Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 reversed-phase column is typically used for avermectin (B7782182) analysis.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, or methanol (B129727) and water.

-

Detection: UV detection at approximately 245 nm.

-

Expected Results: The retention time for this compound will be shorter than that of Doramectin. The aglycone, being more non-polar than the monosaccharide, may have a longer retention time depending on the exact conditions.

Frequently Asked Questions (FAQs)

Q: What is the expected appearance of the reaction mixture? A: The reaction should be a homogenous solution. The formation of any precipitate may indicate solubility issues or degradation.

Q: How can I effectively purify this compound from the aglycone? A: Purification is typically achieved using column chromatography on silica gel. Due to the similar polarity of the monosaccharide and the aglycone, a careful choice of eluent and potentially a high-performance chromatography system may be necessary for complete separation.

Q: What are the recommended storage conditions for Doramectin and its monosaccharide? A: Avermectins are sensitive to light and heat. Both Doramectin and its monosaccharide derivative should be stored in a cool, dark, and dry place, preferably under an inert atmosphere.

Q: Can I use other acids for the hydrolysis? A: While strong protic acids like sulfuric acid and p-toluenesulfonic acid are commonly mentioned, other acids could potentially be used. However, the reaction conditions would need to be re-optimized. Weaker acids may require higher temperatures or longer reaction times, which could also lead to degradation.

Visualizations

Caption: Reaction pathway for the synthesis of this compound.

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Optimizing HPLC Parameters for Doramectin Monosaccharide Detection

Welcome to the technical support center for the analysis of doramectin (B1670889) and its monosaccharide derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their HPLC experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of doramectin and its related compounds.

Question: Why am I seeing no peaks or very small peaks for my doramectin or monosaccharide standards?

Answer: This issue can stem from several sources. First, verify that the detector lamp is on and that all electrical connections between the detector and the data acquisition system are secure.[1] Ensure the mobile phase is flowing and the pump is turned on.[1] Check your sample preparation; confirm the sample was injected correctly and has not degraded.[1] Also, review your detector and recorder settings to ensure they are not set too high, which could minimize the appearance of peaks.[1] For doramectin analysis using fluorescence detection, derivatization is a critical step. An incomplete or failed derivatization will result in a poor or absent signal.[2]

Question: My chromatogram shows significant baseline drift. What could be the cause?

Answer: Baseline drift can be caused by several factors. Changes in the composition of the mobile phase, temperature fluctuations in the column or detector, and contamination are common culprits.[3] To resolve this, ensure your mobile phase is thoroughly degassed and prepared fresh daily, especially if it contains volatile components or buffers.[3] Maintaining a stable temperature for the column and detector is also crucial.[3] If contamination is suspected, cleaning the HPLC system, including the column and detector cell, is recommended.[3]

Question: I'm observing peak tailing in my chromatograms. How can I fix this?

Answer: Peak tailing can be caused by issues with the sample, the mobile phase, or the column itself. Ensure your sample is dissolved in a solvent that is compatible with the mobile phase.[4] If analyzing ionizable compounds, adjusting the pH of the mobile phase can help ensure the analytes are in a single ionic form.[4] Dead volumes in the system or a poorly packed column can also contribute to peak tailing.[3]

Question: My retention times are variable between injections. What should I investigate?

Answer: Inconsistent retention times are often linked to problems with the HPLC pump, mobile phase composition, or column temperature.[1] Check for leaks in the system, as these can alter the mobile phase composition and flow rate.[1] Air trapped in the pump can also cause flow rate fluctuations, leading to shifting retention times.[1] Ensure the mobile phase is prepared consistently for each run and that the column temperature is stable and reproducible.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC parameters for doramectin analysis?

A1: Several methods have been successfully used for doramectin analysis. A common approach involves reversed-phase HPLC. Below is a summary of parameters from established methods.

Q2: Is derivatization necessary for detecting doramectin and its monosaccharides?

A2: For sensitive detection using a fluorescence detector, derivatization is typically required. A common method involves forming fluorescent derivatives using reagents like trifluoroacetic anhydride (B1165640) and 1-methylimidazole (B24206).[2][5] This significantly enhances the signal compared to UV detection.

Q3: What type of column is best suited for doramectin analysis?

A3: C8 and C18 columns are commonly used for the reversed-phase separation of doramectin and related compounds.[5][6] The choice between C8 and C18 will depend on the specific separation requirements, with C18 providing greater retention for hydrophobic compounds like doramectin.

Q4: How should I prepare my samples for analysis?

A4: Sample preparation depends on the matrix. For doramectin drug substance, dissolution in methanol (B129727) is a common starting point.[6] For more complex matrices like animal tissue, extraction with acetonitrile (B52724) followed by a clean-up step using solid-phase extraction (SPE) with alumina (B75360) or C18 cartridges is often necessary.[2][5][7]

Data Presentation

Table 1: HPLC Parameters for Doramectin Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | HALO C8 (100 mm × 4.6 mm, 2.7 µm)[6] | Zorbax ODS (150 mm x 4.6 mm)[2] | Luna Omega Polar C18 (150 mm x 4.6 mm, 5 µm)[8] |

| Mobile Phase | Acetonitrile:Water (70:30, v/v)[6] | Methanol:Water (97:3, v/v)[2] | (Methanol:Acetonitrile, 1:1):Water (95.8:4.2)[8] |

| Flow Rate | 1.0 mL/min[9] | 1.8 mL/min[2] | 1.0 mL/min[8] |

| Column Temp. | 40 °C[6] | 30 °C[2] | 35 °C[8] |

| Injection Vol. | 10 µL[9] | 50 µL[2] | 20 µL[8] |

| Detection | UV at 245 nm[6] | Fluorescence (Ex: 365 nm, Em: 465 nm)[2] | Fluorescence (Ex: 365 nm, Em: 475 nm)[8] |

Experimental Protocols

Protocol 1: Analysis of Doramectin Drug Substance by RP-HPLC with UV Detection

This protocol is adapted from a method for the assay of doramectin and its related substances.[6]

-

Sample Preparation: Dissolve the doramectin sample in methanol to the desired concentration.[6]

-

HPLC System and Conditions:

-

Analysis: Inject the prepared sample into the HPLC system and record the chromatogram for a total run time of 10 minutes.[6] Quantitate against a single-point external reference standard of doramectin.[6]

Protocol 2: Analysis of Doramectin in Tissue by HPLC with Fluorescence Detection

This protocol is based on a method for determining doramectin in animal tissue.[2]

-

Extraction:

-

Clean-up:

-

Derivatization: